molecular formula C6H8N2O3 B104292 N-Nitrosoguvacine CAS No. 55557-01-2

N-Nitrosoguvacine

Cat. No.: B104292
CAS No.: 55557-01-2
M. Wt: 156.14 g/mol
InChI Key: XAZBVEFQMFZFEZ-UHFFFAOYSA-N
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Description

N-Nitrosoguvacine is a chemical compound with the molecular formula C6H8N2O3. It is a nitrosated derivative of guvacine, an alkaloid found in the areca nut. This compound is of significant interest due to its potential carcinogenic properties and its presence in betel quid, a widely chewed substance in many parts of Asia .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosoguvacine is synthesized through the nitrosation of guvacine. The process involves the following steps:

    Hydrogenation: Guvacine is synthesized from 3-carbethoxy-4-piperidone by hydrogenation to form piperidonol.

    Dehydration and De-esterification: The piperidonol undergoes dehydration and de-esterification with hydrogen chloride gas at 200°C.

    Esterification: The resulting compound is esterified with diazomethane.

    Nitrosation: Finally, nitrosation of guvacine is carried out using sodium nitrite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoguvacine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitroso derivatives.

    Reduction: Reduction reactions can convert it back to guvacine or other related compounds.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve mild acids or bases to facilitate the reaction.

Major Products:

Scientific Research Applications

N-Nitrosoguvacine has several applications in scientific research:

Mechanism of Action

N-Nitrosoguvacine exerts its effects primarily through its interaction with cellular DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic outcomes. The compound’s nitroso group is highly reactive, enabling it to interact with nucleophilic sites in DNA, proteins, and other cellular components .

Comparison with Similar Compounds

    N-Nitrosoguvacoline: Another nitrosated derivative of guvacoline, similar in structure and reactivity.

    N-(Methylnitrosamino)propionitrile: A related nitrosamine with similar carcinogenic properties.

    N-(Methylnitrosamino)propionaldehyde: Another nitrosamine with comparable chemical behavior.

Uniqueness: N-Nitrosoguvacine is unique due to its specific origin from guvacine and its distinct nitrosation pathway. Its presence in betel quid and its potential role in oral carcinogenesis make it a compound of particular interest in both scientific research and public health contexts .

Properties

IUPAC Name

1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZBVEFQMFZFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204111
Record name N-Nitrosoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55557-01-2
Record name 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55557-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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